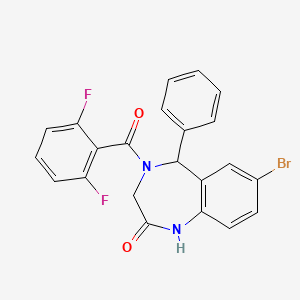

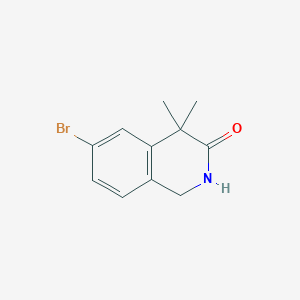

![molecular formula C19H23N3O4 B2915138 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1171498-64-8](/img/structure/B2915138.png)

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol . The compound has a structure that includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active molecules .

Synthesis Analysis

There are several methods for synthesizing compounds with a benzo[d][1,3]dioxol-5-yl group. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .

Molecular Structure Analysis

The molecular structure of “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active molecules .

Chemical Reactions Analysis

The compound “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” can undergo various chemical reactions. For example, it can be used as a starting material in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .

Physical and Chemical Properties Analysis

The compound “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” has a molecular weight of 206.24 g/mol, a XLogP3 of 2.6, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Virtual Screening and Cancer Metastasis Inhibition

Virtual screening techniques targeting the urokinase receptor (uPAR) identified compounds related to 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one that exhibited promising anti-metastatic properties in breast cancer models. These compounds were found to inhibit breast cancer cell invasion, migration, and adhesion, as well as angiogenesis, at micromolar concentrations. Additionally, oral administration of these compounds in mouse models demonstrated a significant reduction in tumor volumes and metastasis, highlighting their potential as leads for developing new anti-cancer therapies (Wang et al., 2011).

Synthesis and Antitumor Evaluation

Research on the synthesis of derivatives related to this compound has demonstrated their potential antitumor properties. Specifically, studies involving the treatment of certain compounds with dimedone and aromatic aldehyde in the presence of piperidine led to products with significant cytotoxicity against various human tumor and normal cell lines. These findings suggest the therapeutic potential of these compounds in cancer treatment, with some derivatives showing higher inhibitory effects toward tumor cells compared to the reference drug doxorubicin (Al-Omran et al., 2014).

Antimicrobial and Anti-Bacterial Studies

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized through a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate have exhibited moderate to potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. These studies underscore the potential of these compounds as antimicrobial agents, providing a foundation for further exploration in the development of new antibiotics (Khalid et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division. Therefore, it is a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets, the microtubules, by modulating their assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it blocks the progression of mitosis, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death or apoptosis .

Pharmacokinetics

Its molecular weight of 2873535 suggests that it may have favorable absorption and distribution characteristics

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors. The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Zukünftige Richtungen

Compounds with a benzo[d][1,3]dioxol-5-yl group, such as “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one”, have shown promising biological activity, including anticancer activity . Future research could focus on further optimizing these compounds to increase their activity and develop a comprehensive understanding of their structure–activity relationships .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins within biochemical reactions

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound have been observed to change over time

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-19(2,3)18(23)22-8-4-5-13(10-22)17-21-20-16(26-17)12-6-7-14-15(9-12)25-11-24-14/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJVFRFPQPJKJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[(3-methoxynaphthalene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2915058.png)

![11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2915062.png)

![6-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2915065.png)

![4,6-bis(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2915066.png)

![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)